molecular formula C19H23N3O5S2 B2834584 methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate CAS No. 946253-84-5

methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate

Cat. No.: B2834584
CAS No.: 946253-84-5
M. Wt: 437.53
InChI Key: BJFZAJDVTBYDHU-UHFFFAOYSA-N
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Description

methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a thiadiazine ring, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the thiadiazine ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions .

Industrial Production Methods

Industrial production of such complex compounds may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The Suzuki-Miyaura coupling is one such method that is widely used in industrial settings for carbon-carbon bond formation .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is unique due to its combination of a thiophene ring and a thiadiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-[[2-[6-[(2-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-14-6-3-4-7-15(14)12-21-9-5-10-22(29(21,25)26)13-17(23)20-16-8-11-28-18(16)19(24)27-2/h3-4,6-8,11H,5,9-10,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFZAJDVTBYDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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